molecular formula C11H8F2N2O B582261 6-(Difluoromethoxy)-3,4'-bipyridine CAS No. 1214367-90-4

6-(Difluoromethoxy)-3,4'-bipyridine

Cat. No.: B582261
CAS No.: 1214367-90-4
M. Wt: 222.195
InChI Key: LSEVOIPMMKVEKK-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-3,4’-bipyridine is a compound that features a difluoromethoxy group attached to a bipyridine scaffoldThe presence of the difluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group onto a bipyridine core. One common method includes the reaction of a bipyridine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)-3,4’-bipyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .

Scientific Research Applications

6-(Difluoromethoxy)-3,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethoxy)-3,4’-bipyridine stands out due to its balanced electronic and steric properties, making it a versatile compound in various applications. Its ability to form stable interactions with molecular targets while maintaining a relatively small size compared to trifluoromethoxy derivatives highlights its uniqueness .

Properties

IUPAC Name

2-(difluoromethoxy)-5-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEVOIPMMKVEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673543
Record name 6-(Difluoromethoxy)-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-90-4
Record name 6-(Difluoromethoxy)-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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